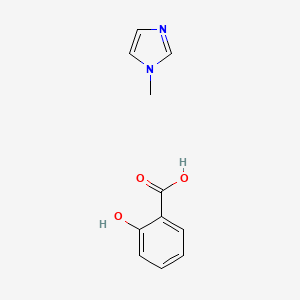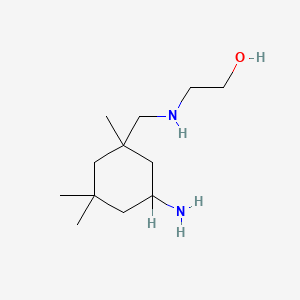
2-(Ethyl(3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethyl(3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate is a chemical compound with the molecular formula C19H20Cl3NO2 and a molecular weight of 400.73 g/mol . This compound is known for its unique structure, which includes an ethyl group attached to a 3-methylphenylamino moiety and a trichloromethyl group attached to a benzoate ester .
Preparation Methods
The synthesis of 2-(Ethyl(3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate typically involves the reaction of 3-methylphenylamine with ethyl bromoacetate to form an intermediate, which is then reacted with 3-(trichloromethyl)benzoic acid . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(Ethyl(3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate undergoes various chemical reactions, including:
Scientific Research Applications
2-(Ethyl(3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Ethyl(3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its biological activity .
Comparison with Similar Compounds
2-(Ethyl(3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate can be compared with other similar compounds, such as:
2-(Ethyl(3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate: This compound has a similar structure but with a different position of the trichloromethyl group.
2-(Ethyl(3-methylphenyl)amino)ethyl 3-(chloromethyl)benzoate: This compound has a similar structure but with a chloromethyl group instead of a trichloromethyl group.
The uniqueness of this compound lies in its specific structural arrangement, which contributes to its distinct chemical and biological properties .
Properties
CAS No. |
93805-37-9 |
|---|---|
Molecular Formula |
C19H20Cl3NO2 |
Molecular Weight |
400.7 g/mol |
IUPAC Name |
2-(N-ethyl-3-methylanilino)ethyl 3-(trichloromethyl)benzoate |
InChI |
InChI=1S/C19H20Cl3NO2/c1-3-23(17-9-4-6-14(2)12-17)10-11-25-18(24)15-7-5-8-16(13-15)19(20,21)22/h4-9,12-13H,3,10-11H2,1-2H3 |
InChI Key |
WQSYEFNVEXAEBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)C1=CC(=CC=C1)C(Cl)(Cl)Cl)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


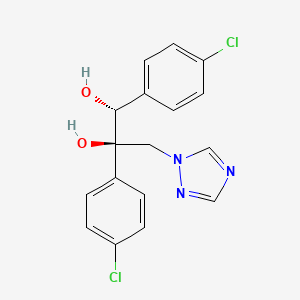
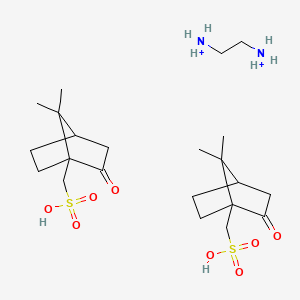
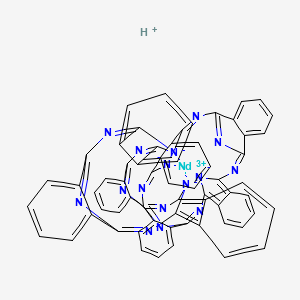
![N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide](/img/structure/B12680235.png)


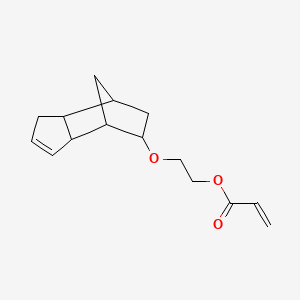

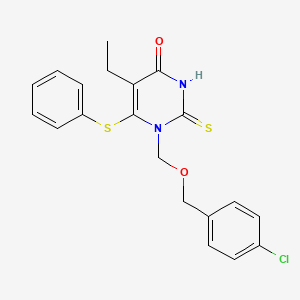
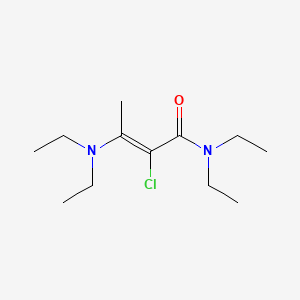
![Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B12680270.png)
